Picolinafen: A Technical Guide to its Discovery, Development, and Mode of Action
Picolinafen: A Technical Guide to its Discovery, Development, and Mode of Action
Abstract
Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class. Developed for the control of a range of broadleaf weeds in winter cereals and certain grain legumes, its mode of action is the inhibition of carotenoid biosynthesis. This technical guide provides an in-depth overview of the discovery and developmental history of picolinafen, its synthesis, mechanism of action, herbicidal efficacy, and the experimental protocols used in its evaluation.
Discovery and Developmental History
Picolinafen was discovered by Shell International Research.[1][2] The patent for the compound was first filed in 1991. Following its discovery, the product was acquired by American Cyanamid in a 1993 merger.[3] Developmental trials were conducted by Cyanamid Agriculture between 1994 and 1999.[3] In 2000, American Cyanamid was acquired by BASF, which continued the development and commercialization of picolinafen.[2][3]
The first registrations for picolinafen were obtained in 2001 in Australia, the United Kingdom, and Germany.[1] It was launched the same year in Australia as a mixture with MCPA under the trade name Paragon®, and in the UK as a mixture with pendimethalin called PicoPro®.[1][3] Picolinafen was submitted to the EU for review as a new active substance in 1999 and was included on Annex I on October 1, 2002.[1]
The developmental history of picolinafen showcases a typical progression from initial discovery to market introduction, involving multiple corporate acquisitions and extensive field trial validation.
Chemical Properties and Synthesis
Picolinafen is chemically identified as N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide.[4] It is classified as an aryloxypicolinamide or nicotinanilide herbicide.[3]
Table 1: Physicochemical Properties of Picolinafen
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 137641-05-5 | |
| Molecular Formula | C₁₉H₁₂F₄N₂O₂ | |
| Molecular Weight | 376.30 g/mol | |
| Appearance | White to chalky-white crystalline solid | |
| Melting Point | 107.2-107.6 °C | |
| Log P (octanol/water) | 5.36 - 5.43 (pH 5-9) |
| Water Solubility (20°C) | 3.8 - 4.7 x 10⁻⁵ g/L | |
Industrial Synthesis
The industrial synthesis of picolinafen involves a multi-step process. It begins with the preparation of a trifluoromethylphenol derivative.[5] This intermediate then undergoes an etherification reaction with a halogenated picolinic acid precursor, typically in a polar aprotic solvent like DMF or DMSO under basic conditions, to form the crucial phenoxy linkage.[5] Following this, a methyl group is introduced via alkylation.[5] The final picolinafen product is then purified through methods such as crystallization or solvent extraction.[5]
Mode of Action: Inhibition of Carotenoid Biosynthesis
Picolinafen's herbicidal activity stems from its role as an inhibitor of carotenoid biosynthesis.[6] It is classified as a Group 12 (WSSA) or Group F1 (HRAC) herbicide.[2][7]
The specific molecular target of picolinafen is the enzyme phytoene desaturase (PDS).[1][3][8] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for converting colorless 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene through the introduction of two double bonds.[9][10] This process is a key step leading to the formation of colored carotenoids like lycopene, β-carotene, and various xanthophylls.[11][12][13]
By inhibiting PDS, picolinafen causes the accumulation of the substrate 15-cis-phytoene.[14] The resulting lack of colored carotenoids has a catastrophic effect on the plant. Carotenoids play an essential role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) that can damage chlorophyll and other cellular components.[7][11] Without carotenoids, chlorophyll is rapidly destroyed by photooxidation, a process that leads to the characteristic "bleaching" symptom.[1][3][7] Affected plant leaves exhibit irregularly shaped white and mauve blotches, which spread and lead to necrosis and eventual plant death.[8][15]
Herbicidal Efficacy and Crop Safety
Picolinafen is a selective, foliar-absorbed, post-emergence herbicide with some limited soil residual activity.[3][6] It is primarily used in winter cereals (wheat, barley, rye, triticale) and certain legumes like field peas and narrowleaf lupins.[3][5] Its main target is annual broadleaf weeds.[3]
Table 2: Weeds Controlled by Picolinafen
| Weed Species | Common Name | Level of Control | Reference |
|---|---|---|---|
| Raphanus raphanistrum | Wild Radish | Control | [15] |
| Galium aparine | Cleavers | Control | [5] |
| Stellaria media | Chickweed | Control | [5] |
| Veronica persica | Field Speedwell | Control | [5] |
| Viola arvensis | Field Pansy | Control | [5] |
| Capsella bursa-pastoris | Shepherd's Purse | Control | [5] |
| Arctotheca calendula | Capeweed | Suppression |[8] |
Application Rates and Timing
Efficacy is dependent on the target weed and its growth stage. For example, for the control of Wild Radish in field peas and lupins, application rates typically range from 33 to 50 g/ha.[15] Application is recommended when most target weeds are at the 2 to 6 leaf stage for optimal control.[15]
Commercial Formulations
To broaden the spectrum of weed control and manage resistance, picolinafen is frequently marketed in combination with other herbicides.[6]
-
Paragon®: A mixture of picolinafen (50 g/L) and MCPA (500 g/L). The MCPA, a Group 4 (WSSA) / Group O (HRAC) herbicide, disrupts plant hormone activity, providing a complementary mode of action.[3][6][8]
-
PicoPro®/Flight®/Picona®: A mixture of picolinafen and pendimethalin. This combination offers both contact and residual activity against a range of broadleaf weeds and grasses.[1][16]
Crop Safety
Following application, some transient bleaching or yellowing of crop foliage may occur, particularly on leaves present at the time of spraying.[6][15] This is generally temporary, and new growth is unaffected in healthy, stress-free crops.[6][15] Crop stress from factors like disease, frost, or nutrient deficiencies can exacerbate these symptoms.[15]
Toxicological Profile
Toxicological studies are essential for establishing the safety profile of any agrochemical. Picolinafen has undergone extensive testing.
Table 3: Summary of Toxicological Data for Picolinafen
| Study Type | Species | Result | Reference |
|---|---|---|---|
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | |
| Acute Dermal LD₅₀ | Rat | >4000 mg/kg | |
| Acute Inhalation LC₅₀ | Rat | >5.9 mg/L | |
| 90-Day Feeding NOEL | Dog | 50 ppm (10 mg/kg bw/day) | [8] |
| 18-Month Carcinogenicity | Mouse | No increase in neoplasms | [8] |
| Developmental Toxicity | Rabbit | Maternal NOAEL: 5 mg/kg bw/day | [17] |
| Aquatic Toxicity LC₅₀ (96 hr) | Rainbow Trout | 0.281 mg/L | |
Experimental Protocols: Herbicide Efficacy Evaluation
The evaluation of a herbicide like picolinafen requires rigorous and standardized experimental protocols to determine its efficacy and crop safety under various conditions. While specific trial details are proprietary, a general methodology can be outlined based on regulatory guidelines and standard agricultural research practices.[18][19][20]
Objective
To assess the efficacy of picolinafen, applied post-emergence, for the control of key broadleaf weeds in a specified crop (e.g., winter wheat) and to evaluate crop tolerance.
Experimental Design
-
Layout: Randomized Complete Block Design (RCBD) is typically used to account for field variability.[20]
-
Replicates: A minimum of 3-4 replicates per treatment.
-
Plot Size: Sufficiently large to allow for representative weed populations and minimize edge effects (e.g., 2m x 10m).
Treatments
-
Untreated Control: A plot that receives no herbicide application, used as a baseline for weed pressure and crop health.
-
Picolinafen (Test Product): Applied at several rates, including the proposed label rate (e.g., 40 g/ha), a lower rate (e.g., 20 g/ha), and a higher rate (e.g., 80 g/ha) to determine the dose-response.
-
Picolinafen (Crop Safety Rate): Applied at twice the proposed label rate (e.g., 80 g/ha) to assess crop phytotoxicity.[19]
-
Reference Product: A commercially available standard herbicide with a similar use pattern and target weed spectrum (e.g., diflufenican) for comparison.[8]
Application
-
Timing: Post-emergence, when target weeds are at a specific growth stage (e.g., 2-6 true leaves) and the crop is within its safe application window (e.g., Zadoks scale 13-31 for cereals).
-
Equipment: A calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
Data Collection and Assessments
-
Weed Efficacy: Visual assessment of percent weed control by species at set intervals after application (e.g., 14, 28, and 56 days after treatment). This is a percentage scale where 0% = no effect and 100% = complete death of the weeds, compared to the untreated control.
-
Crop Phytotoxicity: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) on a percentage scale (0% = no injury, 100% = complete crop death) at the same intervals.
-
Weed Density and Biomass: Counts of weed numbers per unit area (e.g., per m²) and/or collection of above-ground weed biomass (dried and weighed) from quadrats within each plot.
-
Crop Yield: Harvesting the grain from a defined area within each plot at crop maturity and adjusting for moisture content to determine yield (e.g., in tonnes/ha).
Conclusion
Picolinafen represents a significant development in the control of broadleaf weeds in cereal crops. Its discovery by Shell and subsequent commercialization by BASF provided growers with an effective tool utilizing the inhibition of phytoene desaturase, a key enzyme in the plant's carotenoid biosynthesis pathway. Through extensive developmental trials and toxicological evaluation, its efficacy and safety profile have been well-established. Marketed primarily in combination with other active ingredients, picolinafen continues to be a relevant herbicide for integrated weed management programs.
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